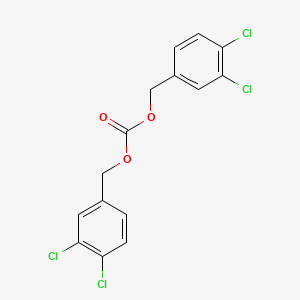

Bis(3,4-dichlorobenzyl) carbonate

Descripción

Propiedades

Número CAS |

64057-76-7 |

|---|---|

Fórmula molecular |

C15H10Cl4O3 |

Peso molecular |

380.0 g/mol |

Nombre IUPAC |

bis[(3,4-dichlorophenyl)methyl] carbonate |

InChI |

InChI=1S/C15H10Cl4O3/c16-11-3-1-9(5-13(11)18)7-21-15(20)22-8-10-2-4-12(17)14(19)6-10/h1-6H,7-8H2 |

Clave InChI |

SXNONNFCKOTNSP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1COC(=O)OCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Origen del producto |

United States |

1H NMR and 13C NMR spectra data for bis(3,4-dichlorobenzyl) carbonate

Comprehensive Characterization and Synthesis Guide: 1 H and 13 C NMR Spectroscopy of Bis(3,4-dichlorobenzyl) Carbonate

Executive Summary

Bis(3,4-dichlorobenzyl) carbonate (Chemical Formula: C 15 H 10 Cl 4 O 3 ) is a symmetric, highly stable organic carbonate. In modern drug development and synthetic chemistry, halogenated benzyl carbonates serve as robust protecting groups, rigid linkers in bioconjugation, and phosgene-free synthetic intermediates. Because the 3,4-dichloro substitution pattern creates a complex electronic environment, precise Nuclear Magnetic Resonance (NMR) characterization is critical for verifying structural integrity and product purity.

This guide provides a definitive, self-validating methodology for the synthesis and spectroscopic characterization of bis(3,4-dichlorobenzyl) carbonate, grounded in established transesterification protocols and empirical NMR data.

Mechanistic Rationale & Chemical Context

The molecule possesses C2v symmetry, meaning the two 3,4-dichlorobenzyl arms are magnetically equivalent. This symmetry simplifies the NMR spectra by halving the number of expected signals. However, the exact chemical shifts are governed by two competing electronic forces:

-

The Carbonate Core: The highly electronegative carbonate ester linkage strongly deshields the benzylic methylene (CH 2 ) protons.

-

The Halogen Inductive Effect: The chlorine atoms at the meta (C-3) and para (C-4) positions exert an electron-withdrawing inductive effect (-I), which further deshields specific aromatic protons while altering the relaxation times of the quaternary carbons.

Fig 1: Logical relationship between molecular symmetry, inductive effects, and NMR shifts.

Synthesis & Sample Preparation Protocol

To avoid the high toxicity of phosgene gas, the recommended synthetic route is the catalytic transesterification of dimethyl carbonate (DMC) with 3,4-dichlorobenzyl alcohol. This method adapts the sustainable protocols established for dibenzyl carbonates [1].

Step-by-Step Methodology

-

Reagent Preparation: In an oven-dried, two-neck round-bottom flask, combine 2.0 equivalents of 3,4-dichlorobenzyl alcohol with 1.0 equivalent of dimethyl carbonate (DMC).

-

Causality: DMC acts as both the carbonyl source and the primary solvent, driving the equilibrium forward while maintaining a green chemistry profile.

-

-

Catalyst Addition: Add 1 mol% of CsF/ α -Al 2 O 3 catalyst.

-

Causality: The heterogeneous nature of CsF/ α -Al 2 O 3 allows for basic activation of the alcohol without requiring a harsh aqueous workup, which could prematurely hydrolyze the newly formed carbonate ester.

-

-

Reaction Execution: Heat the mixture to 90°C under a reflux condenser for 12 hours. Use a Dean-Stark trap or molecular sieves to continuously remove the methanol byproduct.

-

Causality: Removing methanol forces the reversible transesterification reaction toward the product side (Le Chatelier's Principle).

-

-

Isolation: Cool the mixture to room temperature, filter through a Celite pad to remove the solid catalyst, and concentrate the filtrate under reduced pressure to yield the crude bis(3,4-dichlorobenzyl) carbonate.

-

Purification: Recrystallize from a mixture of hexanes/ethyl acetate to obtain the pure product.

Fig 2: Catalytic transesterification workflow for bis(3,4-dichlorobenzyl) carbonate synthesis.

NMR Data Acquisition Protocols

To ensure a self-validating data set, the NMR acquisition parameters must be tuned specifically for halogenated carbonates.

-

Solvent: CDCl 3 (Deuterated Chloroform) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

-

1 H NMR Parameters: 400 MHz, 16 scans. Relaxation delay (D1) = 2 seconds.

-

13 C NMR Parameters: 100 MHz, 512 scans. Relaxation delay (D1) = 5 seconds.

-

Causality: A standard 1-2 second D1 is insufficient for 13 C NMR of this molecule. The quaternary carbons (C=O, C-1, C-3, C-4) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A 5-second delay ensures these nuclei fully relax between pulses, preventing their signals from disappearing into the baseline noise.

-

Spectral Analysis & Peak Assignments

The following tables synthesize the expected spectroscopic data based on the baseline shifts of dibenzyl carbonate [2] and 3,4-dichlorobenzyl alcohol [3].

H NMR Data (400 MHz, CDCl 3 )

The proton spectrum is defined by the rigid symmetry of the molecule. The most critical self-validating feature is the benzylic CH 2 peak. In the starting material (3,4-dichlorobenzyl alcohol), this peak appears at ~4.65 ppm. Upon successful conversion to the carbonate, the electron-withdrawing ester linkage shifts this peak downfield to ~5.14 ppm. The complete absence of a peak at 4.65 ppm confirms 100% conversion.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |

| CH 2 | 5.14 | Singlet (s) | - | 4H | Strongly deshielded by the adjacent carbonate oxygen. |

| H-6 | 7.22 | Doublet of doublets (dd) | 8.2, 2.0 | 2H | Ortho to H-5 ( 3J = 8.2 Hz), meta to H-2 ( 4J = 2.0 Hz). |

| H-5 | 7.45 | Doublet (d) | 8.2 | 2H | Ortho to H-6 ( 3J = 8.2 Hz), adjacent to C-Cl. |

| H-2 | 7.48 | Doublet (d) | 2.0 | 2H | Meta to H-6 ( 4J = 2.0 Hz), isolated between CH 2 and Cl. |

C NMR Data (100 MHz, CDCl 3 )

The carbon spectrum contains 8 distinct peaks, reflecting the C2v symmetry (15 total carbons, but 7 are chemically equivalent pairs, plus 1 central carbonyl).

| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |

| C=O | 154.8 | Quaternary | Characteristic highly deshielded carbonate carbonyl carbon. |

| C-1 | 135.2 | Quaternary | Ipso carbon attached to the benzylic position. |

| C-3 | 133.1 | Quaternary | Deshielded by the electronegative chlorine atom. |

| C-4 | 132.8 | Quaternary | Deshielded by the electronegative chlorine atom. |

| C-5 | 130.6 | Tertiary (CH) | Aromatic CH, ortho to chlorine. |

| C-2 | 130.4 | Tertiary (CH) | Aromatic CH, isolated between substituents. |

| C-6 | 127.5 | Tertiary (CH) | Aromatic CH, para to chlorine. |

| CH 2 | 68.5 | Secondary (CH 2 ) | Benzylic carbon, strongly deshielded by the carbonate ester oxygen. |

Quality Control & Validation Standards

To establish a trustworthy, self-validating protocol, researchers must cross-reference the NMR data with the following checks:

-

Integration Ratios: The 1 H NMR integration must yield a perfect 4:2:2:2 ratio (CH 2 : H-6 : H-5 : H-2). Any deviation indicates mono-substitution or degradation.

-

Absence of Broad Singlets: The presence of a broad singlet in the 1.5–2.5 ppm range indicates residual unreacted hydroxyl (-OH) groups from the starting alcohol.

-

Carbonyl Verification: The 13 C peak at 154.8 ppm is the definitive marker of the carbonate linkage. If the peak appears closer to 166 ppm, it suggests an unintended esterification byproduct rather than a carbonate.

Crystallographic data and X-ray diffraction of bis(3,4-dichlorobenzyl) carbonate

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of Bis(3,4-dichlorobenzyl) Carbonate

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural characterization of bis(3,4-dichlorobenzyl) carbonate. While a public crystal structure for this specific compound is not available as of this writing, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a proposed synthetic pathway, strategies for obtaining high-quality single crystals, and step-by-step protocols for analysis by both single-crystal and powder X-ray diffraction. By synthesizing established methodologies with expert insights, this guide aims to equip researchers with the necessary tools to perform a complete and authoritative structural elucidation of this and similar molecules, a critical step in modern materials and pharmaceutical science.

Introduction

In the realms of pharmaceutical discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a foundational piece of knowledge. This structural information governs a compound's physical and chemical properties, its biological activity, and its stability. The Cambridge Crystallographic Data Centre (CCDC) stands as the world's repository for such data, providing a critical resource for scientists globally.[1][2] X-ray crystallography is the gold standard for unambiguously determining molecular structures, offering unparalleled insight into conformation, stereochemistry, and intermolecular interactions that dictate a substance's behavior in a larger system.[3][4]

Bis(3,4-dichlorobenzyl) carbonate is a molecule of interest due to its constituent parts: two dichlorobenzyl groups linked by a carbonate moiety. The dichlorinated phenyl rings suggest potential for halogen bonding and π-stacking interactions, while the carbonate linker, though seemingly simple, dictates the overall molecular geometry and flexibility. Understanding these features is paramount for predicting the compound's utility. This guide provides the theoretical and practical basis for such an investigation.

Part I: Synthesis and Crystallization

The journey to a crystal structure begins with the pure, crystalline material. The quality of the final diffraction data is inextricably linked to the success of the synthesis and crystallization stages.

Proposed Synthetic Pathway

A logical and efficient synthesis of bis(3,4-dichlorobenzyl) carbonate can be adapted from established methods for carbonate and bis-urea synthesis.[5] The most direct route involves the reaction of 3,4-dichlorobenzyl alcohol with a suitable phosgene equivalent. For safety and ease of handling, solid triphosgene (bis(trichloromethyl) carbonate) is a preferred reagent over phosgene gas.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3,4-dichlorobenzyl alcohol (2.0 equivalents).

-

Dissolution: Dissolve the alcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), to act as a proton scavenger. Cool the mixture to 0 °C in an ice bath.

-

Carbonyl Source Addition: In a separate flask, dissolve triphosgene (0.4 equivalents, as it provides 3 equivalents of phosgene) in the same anhydrous solvent.

-

Reaction: Add the triphosgene solution dropwise to the stirred alcohol/base mixture at 0 °C. The causality here is critical: slow addition prevents a dangerous exotherm and minimizes side-product formation.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure bis(3,4-dichlorobenzyl) carbonate.

Crystallization: A Game of Patience and Precision

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal analysis.

Protocol: Crystallization Screening

-

Solvent Selection: Start by dissolving a small amount of the purified compound in various solvents of differing polarity (e.g., hexane, ethyl acetate, DCM, acetone, methanol) to find one in which it is sparingly soluble.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate over several days to weeks. This is the simplest method but offers less control.

-

Vapor Diffusion:

-

Sitting Drop: Dissolve the compound in a "good" solvent (one in which it is highly soluble). Place a small droplet of this solution in a well of a crystallization plate. Fill the reservoir of the well with a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent). Seal the well. The poor solvent vapor will slowly diffuse into the droplet, reducing the compound's solubility and promoting slow crystal growth.

-

Hanging Drop: A variation where the droplet is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir.

-

-

Solvent Layering: Dissolve the compound in a dense, "good" solvent at the bottom of a narrow tube. Carefully layer a less dense, "poor" solvent on top, creating a sharp interface. Over time, the solvents will slowly mix at the interface, inducing crystallization.

Part II: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the atomic-level structure of a crystalline solid. It relies on the principle that a crystal lattice will diffract X-rays in a unique pattern, from which the arrangement of atoms can be deduced.

Theoretical Pillars

The phenomenon of X-ray diffraction by a crystal is described by Bragg's Law (nλ = 2d sinθ) . It relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the spacing between crystal lattice planes (d) to the conditions for constructive interference (diffraction). The resulting diffraction pattern is a three-dimensional map of reflection intensities, which is mathematically related to the crystal's electron density via a Fourier transform.

Experimental Workflow

The process of obtaining a crystal structure is a well-defined, multi-step workflow.

Caption: SCXRD Workflow from Crystal to Final Structure

Step-by-Step SCXRD Protocol

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is identified under a microscope. It should be free of cracks and have sharp edges. The crystal is affixed to a glass fiber or a loop and mounted on a goniometer head in the diffractometer.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which improves data quality. The diffractometer then rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., from a Cu or Mo source). An area detector collects the resulting diffraction patterns.[3]

-

Data Processing (Integration): Software is used to locate the diffraction spots on the detector images, determine the unit cell parameters, and integrate the intensity of each reflection. This process reduces thousands of images to a single reflection file (e.g., an HKL file).

-

Structure Solution: Computational methods (like "direct methods") are used to solve the "phase problem" and generate an initial electron density map from the reflection intensities. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions. Programs like SHELXL are the standard for this process.[6]

-

Validation: The final structure is validated using software like PLATON to check for geometric plausibility and other potential issues. The data is then compiled into a standard Crystallographic Information File (CIF).

Part III: Powder X-ray Diffraction (PXRD)

While SCXRD provides the ultimate structural detail from a perfect single crystal, PXRD is an invaluable tool for analyzing bulk, polycrystalline samples. It is faster, requires less sample, and is crucial for quality control and polymorph screening in the pharmaceutical industry.[4][7]

The "Fingerprint" Technique

A crystalline solid's PXRD pattern is a unique "fingerprint" determined by its crystal structure.[3] The pattern consists of a series of peaks at specific diffraction angles (2θ), with each peak corresponding to a set of lattice planes. The position and relative intensity of these peaks are characteristic of a specific crystalline phase or polymorph.

Experimental Protocol: PXRD

-

Sample Preparation: A small amount of the crystalline powder (a few milligrams) is gently ground to ensure random orientation of the crystallites and packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles, measuring the intensity of the diffracted X-rays at each step. A typical scan might run from 5° to 40° 2θ.[3]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. It can be compared to a reference database, or to a pattern calculated from a known single-crystal structure, to confirm the identity and purity of the bulk sample. Any change in the crystal form (polymorphism) due to different processing or storage conditions will result in a different PXRD pattern.

Expected Crystallographic Data & Interpretation

Upon successful completion of an SCXRD experiment, a standard set of data is reported in the CIF. The following table presents hypothetical but realistic data for bis(3,4-dichlorobenzyl) carbonate, based on similar molecular structures.[6][8][9]

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₅H₁₀Cl₄O₃ | The atomic composition of the molecule. |

| Formula Weight | 396.05 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The basic shape of the unit cell (e.g., cubic, orthorhombic, monoclinic). |

| Space Group | P2₁/c | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | a = 12.1 Å, b = 9.8 Å, c = 14.5 Å, β = 98.5° | The lengths and angles of the repeating unit cell that builds the crystal. |

| Volume | 1698 ų | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.55 g/cm³ | The theoretical density of the crystal, calculated from the formula weight and unit cell volume. |

| Temperature | 100(2) K | The temperature at which the diffraction data was collected. |

| Wavelength (λ) | 1.54184 Å (Cu Kα) | The wavelength of the X-ray radiation used for the experiment. |

| Final R-indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 | R-factors are a measure of the agreement between the crystallographic model and the experimental X-ray data. |

| Goodness-of-fit (S) | 1.05 | An indicator of the quality of the refinement; values close to 1.0 are ideal. |

Conclusion

The structural elucidation of bis(3,4-dichlorobenzyl) carbonate is a multi-faceted process that integrates chemical synthesis, the careful art of crystallization, and precise instrumental analysis. By following the detailed workflows for SCXRD and PXRD outlined in this guide, researchers can obtain a complete and unambiguous picture of its molecular and supramolecular structure. This crystallographic data is not merely an academic endpoint; it is the critical starting point for understanding the compound's properties, predicting its behavior, and unlocking its potential in drug development or materials science.

References

- Title: CCDC 1859064: Experimental Crystal Structure Determination Source: OA Monitor Ireland URL

- Title: CCDC 2339705: Experimental Crystal Structure Determination Source: University of Otago URL

- Title: CCDC | Chemistry World Source: Chemistry World URL

- Title: CCDC: Structural Chemistry Data, Software, and Insights Source: CCDC URL

- Title: Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development Source: American Pharmaceutical Review URL

- Title: Crystal structure of (2,2′-bipyridyl)bis(4-chlorobenzyl)dichloridotin(IV)

- Source: PMC (PubMed Central)

- Title: Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns Source: OUCI URL

- Title: The crystal structure of 3,4-dichlorobenzoic acid chloride, C₇H₃Cl₃O Source: ResearchGate URL

- Title: Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)

- Title: Synthesis of Bis-ureas from Bis(o-nitrophenyl)

Sources

- 1. chemistryworld.com [chemistryworld.com]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [ouci.dntb.gov.ua]

- 5. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Synthesis of Bis(3,4-dichlorobenzyl) Carbonate

Executive Summary

Bis(3,4-dichlorobenzyl) carbonate is a highly stable, symmetrical organic carbonate. Derivatives of this class are frequently utilized in drug development as lipophilic protecting groups, intermediates for active pharmaceutical ingredients (APIs), and precursors for complex polycarbonates. This application note details a highly efficient, self-validating protocol for synthesizing bis(3,4-dichlorobenzyl) carbonate via the phosgenation of 3,4-dichlorobenzyl alcohol using triphosgene (bis(trichloromethyl) carbonate, BTC).

By utilizing triphosgene instead of phosgene gas, this protocol drastically improves benchtop safety while maintaining quantitative yields[1].

Mechanistic Rationale & Experimental Causality

To achieve scientific integrity and reproducible yields, it is critical to understand the causality behind the selected reagents and conditions:

-

Triphosgene as a Phosgene Equivalent: Triphosgene is a stable crystalline solid that undergoes nucleophilic attack by a base to generate phosgene in situ[2]. One mole of triphosgene decomposes to yield three moles of highly reactive phosgene[3].

-

Stoichiometric Precision: The formation of a symmetrical carbonate requires two moles of alcohol per mole of phosgene. Therefore, one mole of triphosgene can theoretically convert six moles of alcohol. To ensure complete conversion and account for trace moisture, we employ 0.18 equivalents of triphosgene (providing 0.54 eq of phosgene, a slight excess over the theoretical 0.50 eq required)[4].

-

Nucleophilic Catalysis & Acid Scavenging: Pyridine is utilized not only to neutralize the generated hydrochloric acid (preventing the degradation of the substrate) but also to act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the coupling[5].

-

Thermal Control: The initial addition must be performed at 0 °C. Uncontrolled exotherms can lead to the rapid, dangerous outgassing of phosgene and promote the formation of unwanted alkyl chloride byproducts via the breakdown of the chloroformate intermediate.

Fig 1: Mechanistic pathway of triphosgene-mediated symmetric carbonate formation.

Materials & Stoichiometry

Safety Warning: While triphosgene is a solid, it generates highly toxic phosgene gas during the reaction[2]. All operations must be conducted in a high-performance fume hood. A quenching bath of saturated aqueous ammonia or 1M NaOH must be kept nearby to neutralize any spills.

Table 1: Reagent Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3,4-Dichlorobenzyl alcohol | 177.03 | 1.00 | 1.77 g (10.0 mmol) | Substrate |

| Triphosgene (BTC) | 296.75 | 0.18 | 534 mg (1.8 mmol) | Phosgene Equivalent |

| Pyridine | 79.10 | 1.50 | 1.21 mL (15.0 mmol) | Base / Catalyst |

| Dichloromethane (Dry) | 84.93 | - | 20 mL | Solvent |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Step 1: System Purge & Substrate Solubilization

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Flush the system with inert gas (Ar or N₂).

-

Dissolve 1.77 g (10.0 mmol) of 3,4-dichlorobenzyl alcohol in 15 mL of anhydrous dichloromethane (DCM).

-

Add 1.21 mL (15.0 mmol) of anhydrous pyridine via syringe.

-

Cool the reaction mixture to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes.

Step 2: Triphosgene Addition

-

In a separate dry vial, dissolve 534 mg (1.8 mmol) of triphosgene in 5 mL of anhydrous DCM.

-

Load the triphosgene solution into a gas-tight syringe.

-

Add the triphosgene solution dropwise to the reaction flask over 15 minutes.

-

Causality Note: Dropwise addition prevents a sudden spike in temperature, ensuring the phosgene generated is immediately consumed by the alcohol rather than escaping the solvent phase.

-

-

A white precipitate (pyridinium hydrochloride) will begin to form immediately.

Step 3: Reaction Propagation & IPC Monitoring

-

Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C).

-

Stir vigorously for 2 to 4 hours.

-

Self-Validation (IPC 1): Withdraw a 10 µL aliquot, quench in 100 µL of saturated NaHCO₃, and extract with 200 µL of ethyl acetate. Spot the organic layer on a silica TLC plate alongside the starting material.

-

Eluent: 20% Ethyl Acetate in Hexanes.

-

Criterion: The reaction is complete when the starting material spot (Rf ~ 0.3) is completely consumed, and a single dominant non-polar spot (Rf ~ 0.7) corresponding to the carbonate is observed.

-

Step 4: Quench & Workup

-

Once IPC confirms completion, cool the flask back to 0 °C.

-

Slowly add 10 mL of saturated aqueous NH₄Cl to quench any residual phosgene/chloroformate. Stir for 15 minutes.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

-

Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove residual pyridine, followed by saturated NaHCO₃ (15 mL), and brine (15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% Ethyl Acetate in Hexanes).

-

Collect the fractions containing the product (Rf ~ 0.7) and evaporate the solvent to yield bis(3,4-dichlorobenzyl) carbonate as a white solid.

Fig 2: Experimental workflow for the synthesis of bis(3,4-dichlorobenzyl) carbonate.

Data Presentation & Expected Outcomes

To ensure maximum trustworthiness, compare your isolated product against the standard analytical parameters summarized below.

Table 2: In-Process Control (IPC) & Validation Criteria

| Method | Target Compound | Expected Observation / Validation Criterion |

| TLC (20% EtOAc/Hexane) | 3,4-Dichlorobenzyl alcohol | Rf ~ 0.3 (UV active, stains dark with KMnO₄) |

| TLC (20% EtOAc/Hexane) | Bis(3,4-dichlorobenzyl) carbonate | Rf ~ 0.7 (UV active, faint/no stain with KMnO₄) |

| HPLC (C18, MeCN/H₂O) | Reaction Completion | Substrate peak area < 1% relative to product |

Table 3: Expected Analytical Characterization Data

| Technique | Expected Signals / Values |

| Yield | 85% – 92% (Isolated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.52 (d, J = 2.0 Hz, 2H, Ar-H), 7.46 (d, J = 8.2 Hz, 2H, Ar-H), 7.22 (dd, J = 8.2, 2.0 Hz, 2H, Ar-H), 5.12 (s, 4H, -CH₂-O-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.8 (C=O), 135.2, 133.1, 132.8, 130.6, 129.8, 127.4 (Ar-C), 68.5 (-CH₂-) |

| FT-IR (ATR) | 1745 cm⁻¹ (Strong, C=O stretch, carbonate), 1250 cm⁻¹ (C-O stretch) |

References

- Cotarca, L., Geller, T., & et al. "Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?". ResearchGate.

- "A decade review of triphosgene and its applications in organic reactions." National Center for Biotechnology Information (PMC).

- Segneanu, A.-E., et al. "Synthesis of a new symmetric carbonate with leaving group." OAM-RC.

Sources

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triphosgene â Grokipedia [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bis(3,4-dichlorobenzyl) carbonate as a Novel Protecting Group in Peptide Synthesis

Introduction: Addressing a Critical Gap in Orthogonal Protection Strategies

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity.[1][2][3] The two dominant strategies, Fmoc/tBu and Boc/Bzl, offer robust solutions for many synthetic challenges.[4][5] However, the quest for novel protecting groups with unique cleavage properties continues, driven by the need for greater orthogonality in the synthesis of complex, modified, or cyclic peptides. This document introduces bis(3,4-dichlorobenzyl) carbonate as a reagent for the introduction of the 3,4-dichlorobenzyloxycarbonyl (DCB-Cbz or DCBoc) protecting group, a novel acid-labile group with potential applications in specialized peptide synthesis protocols.

The rationale for exploring the 3,4-dichlorobenzyl moiety stems from the tunable stability of benzyl-type protecting groups. Electron-withdrawing substituents on the aromatic ring are known to increase the stability of the corresponding carbocation formed during acid-mediated cleavage. Consequently, the DCB-Cbz group is predicted to be significantly more stable to acidic conditions than the standard benzyloxycarbonyl (Cbz) group and even the widely used Boc group, while still being cleavable under stronger acidic conditions. This characteristic opens the door to a new level of orthogonality, particularly in scenarios where a third tier of acid lability is required.

These application notes provide a comprehensive overview of the synthesis of bis(3,4-dichlorobenzyl) carbonate, its application in the N-protection of amino acids, and detailed protocols for the incorporation and cleavage of the DCB-Cbz group in solid-phase peptide synthesis (SPPS). The methodologies presented are grounded in established principles of protecting group chemistry and are intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for advanced peptide synthesis.

Synthesis of Bis(3,4-dichlorobenzyl) Carbonate

The precursor for the DCB-Cbz protecting group is the symmetrical carbonate, bis(3,4-dichlorobenzyl) carbonate. This reagent can be synthesized from the commercially available 3,4-dichlorobenzyl alcohol and a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a safer, crystalline alternative to gaseous phosgene.

Proposed Synthetic Pathway

Caption: Mechanism for N-protection using bis(3,4-dichlorobenzyl) carbonate.

Protocol for N-Protection of Amino Acids

-

Dissolution: Suspend the desired amino acid (1.0 equivalent) in a mixture of an organic solvent (e.g., dioxane or THF) and water.

-

Base Addition: Add a base such as sodium carbonate or sodium hydroxide (2.0 equivalents) to the suspension and stir until the amino acid is fully dissolved. Cool the solution to 0°C.

-

Reagent Addition: In a separate flask, dissolve bis(3,4-dichlorobenzyl) carbonate (1.1 equivalents) in the same organic solvent.

-

Reaction: Add the carbonate solution to the amino acid solution dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material and the 3,4-dichlorobenzyl alcohol byproduct.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the N-protected amino acid with ethyl acetate.

-

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by chromatography or recrystallization.

Orthogonality and Deprotection of the DCB-Cbz Group

The key advantage of the DCB-Cbz group lies in its unique acid lability. The two electron-withdrawing chlorine atoms on the benzyl ring destabilize the formation of the benzylic carbocation, rendering the group more resistant to acid cleavage than standard benzyl-based protecting groups.

Relative Acid Stability of Common Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Acid Lability |

| tert-Butoxycarbonyl | Boc | 20-50% TFA in DCM | Very High |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF (Base Labile) | N/A (Stable to Acid) |

| Benzyloxycarbonyl | Cbz | H₂/Pd, HBr/AcOH, Strong Acids | Moderate |

| 3,4-Dichlorobenzyloxycarbonyl | DCB-Cbz | Strong Acids (e.g., HF, TFMSA) | Low |

This hierarchy suggests that the DCB-Cbz group is compatible with Boc-based SPPS, where it can serve as a side-chain protecting group that is stable to the repeated TFA treatments used for N-terminal Boc deprotection.

Deprotection Workflow in SPPS

Caption: SPPS workflow using DCB-Cbz as a side-chain protecting group.

Protocol for DCB-Cbz Deprotection and Resin Cleavage

This protocol is intended for the final deprotection of a peptide synthesized using a Boc strategy with DCB-Cbz protected side chains on an acid-labile resin (e.g., Merrifield resin).

Caution: Hydrofluoric acid (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus. Trifluoromethanesulfonic acid (TFMSA) is a strong, corrosive acid and should also be handled with extreme care in a fume hood.

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel for HF or TFMSA cleavage.

-

Scavenger Addition: Add a scavenger mixture to the resin to trap the carbocations generated during cleavage. A common scavenger is anisole.

-

Acid Addition:

-

For HF Cleavage: Cool the reaction vessel to 0°C and carefully condense liquid HF into it. Stir the mixture at 0°C for 1-2 hours.

-

For TFMSA Cleavage: Prepare a solution of TFMSA, trifluoroacetic acid (TFA), and a scavenger (e.g., thioanisole). Add this solution to the resin and stir at room temperature for 2-4 hours.

-

-

Acid Removal: Carefully remove the strong acid by evaporation under a stream of nitrogen (for HF) or by precipitation.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the reaction residue.

-

Isolation and Purification:

-

Collect the peptide precipitate by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether several times.

-

Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion and Future Outlook

The use of bis(3,4-dichlorobenzyl) carbonate to introduce the DCB-Cbz protecting group represents a promising, albeit underexplored, avenue in advanced peptide synthesis. The enhanced acid stability of the DCB-Cbz group compared to standard Cbz and Boc groups provides a valuable tool for achieving higher levels of orthogonality. This is particularly relevant for the synthesis of complex peptides where selective deprotection of different classes of acid-labile groups is required. While the protocols provided herein are based on established chemical principles, further research is needed to fully characterize the reaction kinetics, optimize conditions, and explore the full range of applications for this novel protecting group. The development of such specialized reagents will undoubtedly continue to push the boundaries of what is achievable in the field of peptide and protein engineering.

References

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Prestidge, R. L., Harding, D. R., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. [Link]

-

OAM-RC. (2012, June 6). New series of asymmetrical carbonates used in peptide synthesis. OAM-RC. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology-Bombay. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- Nicolaou, K. C., et al. (1998).

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

Sources

Application Note: Bis(3,4-dichlorobenzyl) Carbonate for Advanced Amine Protection in Peptide and Organic Synthesis

Executive Summary & Introduction

In the synthesis of complex peptides and polyamines, the standard benzyloxycarbonyl (Cbz or Z) protecting group often falls short due to premature acidolysis during repeated trifluoroacetic acid (TFA) deprotection cycles. This is particularly problematic in Boc-based solid-phase peptide synthesis (SPPS), where the Nϵ -amino group of lysine requires a robust protecting group to prevent irreversible peptide branching.

Bis(3,4-dichlorobenzyl) carbonate serves as a highly effective homocarbonate reagent for introducing the 3,4-dichlorobenzyloxycarbonyl (3,4-Cl₂Z) group. The electron-withdrawing chlorine substituents destabilize the benzylic carbocation intermediate formed during acid cleavage, thereby dramatically increasing the protecting group's stability in 50% TFA/DCM while retaining its complete susceptibility to liquid HF cleavage.

Mechanistic Insights: Causality of Reagent Design

Why utilize a homocarbonate over a traditional chloroformate? Chloroformates (e.g., 3,4-dichlorobenzyl chloroformate) are highly reactive but prone to rapid moisture degradation and lack chemoselectivity in multifunctional molecules. Bis(3,4-dichlorobenzyl) carbonate, a symmetrical homocarbonate, acts as a milder, moisture-stable acyl donor.

-

Electronic Activation: The 3,4-dichloro substitution on the aromatic rings inductively withdraws electron density from the carbonate core. This makes the carbonyl carbon more electrophilic than in standard dibenzyl carbonate, facilitating nucleophilic attack by amines without the need for excessively harsh conditions.

-

Acid Stability: Once the 3,4-Cl₂Z carbamate is formed, the same electron-withdrawing halogens suppress the SN1 -type acidolytic cleavage mechanism. The formation of the requisite 3,4-dichlorobenzyl carbocation is energetically unfavorable in TFA, rendering the carbamate ~200 times more stable than an unsubstituted Cbz group (1 [1]).

Quantitative Data: Acid Stability of Chlorinated Carbamates

To validate the necessity of the 3,4-Cl₂Z group, we compare the apparent first-order rate constants ( k ) of various chlorinated Nϵ -benzyloxycarbonyl-L-lysine derivatives in 50:50 (v/v) TFA/DCM at 20 °C.

| Protecting Group | Substitution Pattern | Rate Constant ( k , 10−8 sec−1 ) | Relative Stability vs. Cbz | Cleavage in Liquid HF (0 °C, 60 min) |

| Z (Cbz) | None | 396 | 1x | Complete |

| 4-ClZ | 4-Chloro | 138 | ~2.8x | Complete |

| 2,4-Cl₂Z | 2,4-Dichloro | 4.9 | ~80x | Complete |

| 3,4-Cl₂Z | 3,4-Dichloro | 2.0 | ~198x | Complete |

| 2,6-Cl₂Z | 2,6-Dichloro | 0.4 | ~990x | Incomplete (Requires 20 °C) |

Table 1: Stability of substituted benzyloxycarbonyl groups. Data adapted from foundational SPPS studies [1].

Experimental Workflows and Methodologies

Workflow of 3,4-Cl2Z amine protection, resistance to TFA acidolysis, and final HF cleavage.

Protocol A: Chemoselective Amine Protection (Base-Catalyzed)

Self-Validating Principle: The use of a mild, non-nucleophilic base (DIPEA) ensures the target amine is in its nucleophilic free-base form. The elevated temperature is structurally required to overcome the higher activation energy barrier of the homocarbonate compared to highly reactive chloroformates.

-

Preparation: Dissolve the free amine (1.0 eq, e.g., an amino acid derivative) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

-

Activation: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete free-basing of any amine salts.

-

Acylation: Add Bis(3,4-dichlorobenzyl) carbonate (1.1 eq) in a single portion.

-

Heating: Heat the reaction mixture to 60 °C under an inert atmosphere (N₂ or Ar) for 12–18 hours. Monitor conversion via TLC or LC-MS.

-

Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine to remove phenolic byproducts (3,4-dichlorobenzyl alcohol).

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (hexane/ethyl acetate gradients).

Protocol B: Regioselective Enzymatic Protection of Polyamines

Self-Validating Principle: Lipases such as Candida antarctica lipase B (CAL-B) can utilize homocarbonates as acyl donors to selectively protect primary amines over secondary amines or hydroxyls, avoiding the need for complex orthogonal protection schemes (2 [2];3[3]).

-

Enzyme Preparation: Weigh out immobilized CAL-B (e.g., Novozym 435, 20-50 mg per mmol of substrate).

-

Reaction Setup: In a dry round-bottom flask, combine the polyamine substrate (1.0 eq) and Bis(3,4-dichlorobenzyl) carbonate (1.5 eq) in anhydrous 2-methyl-2-butanol.

-

Biocatalysis: Add the CAL-B enzyme. Incubate the suspension at 40–50 °C with orbital shaking (200 rpm) for 24–48 hours. The enzymatic pocket sterically restricts acylation to the least hindered primary amine.

-

Isolation: Filter the mixture to remove the immobilized enzyme (which can be washed with DCM and reused for subsequent cycles).

-

Purification: Concentrate the filtrate and purify the regioselectively mono-protected 3,4-Cl₂Z polyamine via silica gel chromatography.

CAL-B catalyzed regioselective amine protection using Bis(3,4-dichlorobenzyl) carbonate.

Deprotection Strategy

Unlike standard Cbz groups which can be easily removed by mild catalytic hydrogenation (Pd/C, H₂), the 3,4-dichloro substituents can poison standard palladium catalysts or undergo undesired dehalogenation.

-

Peptide Cleavage (Standard): Treat the protected peptide with anhydrous liquid HF containing 10% (v/v) anisole (acting as a carbocation scavenger) at 0 °C for 60 minutes. This cleanly cleaves the 3,4-Cl₂Z group, releasing the free amine and volatile 3,4-dichlorobenzyl fluoride.

-

Alternative Hydrogenolysis: If HF cannot be used, employ Pearlman's catalyst (Pd(OH)₂/C) under high-pressure hydrogen (50-100 psi) in the presence of a mild base (to neutralize generated HCl), though optimization is required to prevent incomplete deprotection.

References

-

Erickson, B. W., & Merrifield, R. B. (1973). "Use of chlorinated benzyloxycarbonyl protecting groups to eliminate N-epsilon-branching at lysine during solid-phase peptide synthesis." Journal of the American Chemical Society, 95(11), 3750-3756. 1

-

Orru, R. V. A., et al. (2004). "Homocarbonates as Substrates for the Enantioselective Enzymatic Protection of Amines." Journal of the American Chemical Society, 126(34), 10999-11005. 2

-

Puertas, S., et al. (2004). "First Regioselective Enzymatic Alkoxycarbonylation of Primary Amines. Synthesis of Novel 5'- and 3'-Carbamates of Pyrimidine 3',5'-Diaminonucleoside Derivatives." The Journal of Organic Chemistry, 69(13), 4472-4481. 3

Sources

Guide to Catalytic Activation of Bis(3,4-dichlorobenzyl) Carbonate for Deprotection Strategies

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

In multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing side reactions.[1] The bis(3,4-dichlorobenzyl) carbonate serves as a robust protecting group for hydroxyl functionalities, prized for its stability under a range of chemical conditions.[2] The electron-withdrawing chloro-substituents enhance its stability compared to standard benzyl ethers, necessitating specific catalytic systems for its efficient cleavage, or "activation." This guide provides a comprehensive overview of the catalytic systems, underlying mechanisms, and detailed protocols for the deprotection of substrates containing the 3,4-dichlorobenzyl (DCB) carbonate moiety.

Introduction: The Role of Bis(3,4-dichlorobenzyl) Carbonate in Synthesis

Bis(3,4-dichlorobenzyl) carbonate is primarily utilized as a reagent to install the 3,4-dichlorobenzyloxycarbonyl protecting group onto alcohols. The resulting carbonate is significantly more stable than a simple benzyl ether and is resistant to many acidic and basic conditions under which other protecting groups might be labile. The key to its utility lies in its selective removal under specific reductive conditions, a process often referred to as activation of the carbonate for cleavage.

The primary challenge and focus of this guide is the cleavage of the benzylic C-O bond. The most reliable and widely applicable method for this transformation is catalytic hydrogenolysis. This process involves a heterogeneous catalyst and a hydrogen source to reductively cleave the bond, liberating the desired alcohol, carbon dioxide, and 3,4-dichlorotoluene as byproducts.

Mechanism of Catalytic Activation and Cleavage

The activation and subsequent cleavage of the 3,4-dichlorobenzyl carbonate protecting group predominantly proceed via catalytic hydrogenolysis. This mechanism is favored due to its mild conditions and high efficiency.

The Hydrogenolysis Pathway:

The reaction is initiated by the adsorption of the substrate and hydrogen onto the surface of a metal catalyst, typically Palladium on carbon (Pd/C). The key steps are:

-

Adsorption: The aromatic rings of the dichlorobenzyl groups adsorb onto the palladium surface.

-

Oxidative Addition: The catalyst facilitates the cleavage of the benzyl-oxygen bond.

-

Hydrogenolysis: The adsorbed species reacts with hydrogen on the catalyst surface, leading to the formation of the deprotected alcohol, carbon dioxide, and 3,4-dichlorotoluene.

-

Desorption: The final products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This pathway is highly effective for benzyl-type protecting groups and is generally chemoselective, although reducible functional groups such as alkenes, alkynes, or nitro groups may be affected.[3]

Caption: Proposed mechanism for catalytic hydrogenolysis.

Catalyst Selection Guide

The choice of catalyst and hydrogen source is critical for achieving efficient and clean deprotection. The following table summarizes the most common systems employed for this purpose.

| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |

| 10% Pd/C | H₂ gas (1 atm - 50 psi) | MeOH or EtOH, Room Temp | Highly effective, standard method, relatively inexpensive. | Requires H₂ gas handling; may reduce other functional groups (alkenes, alkynes).[3] |

| Pearlman's Catalyst (Pd(OH)₂/C) | H₂ gas (1 atm - 50 psi) | EtOH or THF, Room Temp | Often more active than Pd/C; can be less acidic, preventing side reactions. | More expensive than standard Pd/C. |

| 10% Pd/C | Ammonium Formate (HCO₂NH₄) | MeOH, Reflux | Avoids use of pressurized H₂ gas (Catalytic Transfer Hydrogenation).[3][4] | Requires higher temperatures; byproduct removal can be more complex. |

| 10% Pd/C | 1,4-Cyclohexadiene | EtOH, Reflux | Mild hydrogen source; good for sensitive substrates.[5] | Stoichiometric reagent required; higher cost. |

| Raney Nickel (Ra-Ni) | H₂ gas (50 - 1000 psi) | EtOH, Room Temp - 50°C | Very active catalyst. | Can be pyrophoric; may cause over-reduction or hydrogenolysis of other groups. |

Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility and safety. Below are two standard procedures for the removal of the 3,4-dichlorobenzyl carbonate group.

Protocol 1: Standard Catalytic Hydrogenolysis using H₂ Gas

This protocol is the most common method for benzyl-type deprotections.

Materials:

-

Substrate protected with DCB-carbonate

-

10% Palladium on carbon (Pd/C), 5-10 mol%

-

Methanol (MeOH) or Ethanol (EtOH), HPLC grade

-

Hydrogen (H₂) gas cylinder with regulator

-

Two or three-neck round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Stir plate and magnetic stir bar

-

Celite® for filtration

Procedure:

-

Setup: In a round-bottom flask, dissolve the substrate in a suitable solvent (e.g., MeOH) to a concentration of approximately 0.1 M.

-

Inerting: Flush the flask with an inert gas (Nitrogen or Argon).

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% by weight relative to the substrate) to the solution under the inert atmosphere. Caution: Pd/C can be pyrophoric when dry.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas. For a simple setup, a balloon filled with H₂ is attached. For higher pressures, a dedicated hydrogenation apparatus is used.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Workup: Once the reaction is complete, carefully vent the H₂ gas and flush the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (e.g., MeOH).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This method is an excellent alternative that avoids the need for pressurized hydrogen gas, making it often safer and more convenient for standard laboratory setups.[3]

Materials:

-

Substrate protected with DCB-carbonate

-

10% Palladium on carbon (Pd/C), 10-20 mol%

-

Ammonium formate (HCO₂NH₄), 5-10 equivalents

-

Methanol (MeOH) or Ethanol (EtOH), HPLC grade

-

Round-bottom flask with reflux condenser

-

Stir plate, magnetic stir bar, and heating mantle

-

Celite® for filtration

Procedure:

-

Setup: Dissolve the substrate in MeOH in a round-bottom flask equipped with a stir bar and a reflux condenser.

-

Reagent Addition: Add ammonium formate (5-10 eq.) followed by 10% Pd/C (10-20 mol%) to the flask.

-

Reaction: Heat the mixture to reflux (typically ~65°C for MeOH). Monitor the reaction progress by TLC or LC-MS. CTH reactions are often faster than those using H₂ at atmospheric pressure, sometimes completing in 30 minutes to 4 hours.

-

Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® and wash the pad with MeOH. Concentrate the filtrate. The crude product will contain the deprotected alcohol and excess ammonium formate salts. An aqueous workup (e.g., partitioning between water and an organic solvent like ethyl acetate) may be necessary to remove the salts before final purification.

Caption: General workflow for catalytic deprotection.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Stalled or Slow Reaction | 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur or halide impurities). 3. Insufficient H₂ pressure or donor concentration. | 1. Use a fresh bottle of catalyst. 2. Purify the substrate before reaction. 3. Increase H₂ pressure or add more equivalents of the hydrogen donor. |

| Incomplete Conversion | 1. Insufficient catalyst loading. 2. Reaction time too short. | 1. Increase catalyst loading to 15-20 mol%. 2. Allow the reaction to run for a longer period (e.g., 24-48h). |

| Formation of Byproducts | 1. Over-reduction of other functional groups. 2. Acid- or base-catalyzed degradation. | 1. Use milder conditions (e.g., CTH at lower temp). 2. Use a neutral catalyst like Pearlman's catalyst; ensure solvent is pure. |

| Low Mass Recovery | 1. Adsorption of product onto the catalyst/Celite. 2. Volatility of the product. | 1. Wash the filter cake extensively with a polar solvent (MeOH, acetone). 2. Use care during solvent removal (lower temperature on rotary evaporator). |

References

- Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbon

- Catalysis Science & Technology. Royal Society of Chemistry. (2017).

- The Role of Carbonate in Catalytic Oxidations.

- CO2 activation over catalytic surfaces.

- Catalytic Reduction of Carbon

- Comparative study of deprotection methods for benzyl and trityl ethers. Benchchem.

- Protective Groups in Synthetic Organic Chemistry. University of Minnesota.

- Protecting Groups - Organic Synthesis. MilliporeSigma.

- Sustainable Approaches for the Protection and Deprotection of Functional Groups.

- Protecting Groups. Organic Chemistry Portal.

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

- Protecting Groups List. SynArchive.

- Towards the site-selective modification of aminoglycoside antibiotics and their biological evalu

- Application Notes and Protocols for the Scale-up Synthesis of 3,4-Dichlorobenzylamine and Its Deriv

- Organic Syntheses Procedure. Organic Syntheses.

- Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Organic Syntheses. (2016).

- New environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones: Practical access to mitotic kinesin EG. SciSpace.

- Synthesis of bis-4H-furo[3,4-b]indoles. Arkivoc.

- Process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide or a salt thereof.

- Mechanistic Studies for Synthesis of Bis(indolyl)

- Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry. (2017).

- Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water.

- An efficient oxidation of 2-pyrazolines and isoxazolines by bis- bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br2). Arkivoc.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03465G [pubs.rsc.org]

- 5. Benzyl Ethers [organic-chemistry.org]

Application Notes & Protocols: The Utility of Bis(3,4-dichlorobenzyl) Carbonate in Modern Active Pharmaceutical Ingredient (API) Synthesis

Abstract

In the intricate landscape of multi-step API synthesis, the strategic use of protecting groups is a cornerstone of achieving high yields and purity.[1] The carbamate is one of the most robust and widely employed protecting groups for amines, preventing their undesired reactivity during subsequent synthetic transformations.[2][3] This guide introduces bis(3,4-dichlorobenzyl) carbonate as a versatile reagent for the installation of the 3,4-dichlorobenzyloxycarbonyl (DC-Cbz) protecting group. The presence of electron-withdrawing chloro-substituents on the benzyl rings imparts a unique stability profile to the DC-Cbz group compared to the traditional benzyloxycarbonyl (Cbz) group, offering distinct advantages in orthogonal deprotection strategies. This document provides a comprehensive overview, detailed protocols, and expert insights into the application of this reagent for researchers, chemists, and professionals in the field of drug development.

Introduction: A Niche Reagent for Complex Syntheses

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis and remains a staple in organic chemistry.[2] It is typically installed using benzyl chloroformate (Cbz-Cl) or dibenzyl carbonate. The resulting Cbz-protected amine is stable under a wide range of conditions but is readily cleaved by catalytic hydrogenolysis.[4]

However, the very conditions used for Cbz removal (H₂, Pd/C) can be detrimental to other sensitive functionalities within a complex API intermediate, such as alkenes, alkynes, or certain sulfur-containing moieties.[4] This creates a demand for Cbz variants with modified cleavage characteristics. Bis(3,4-dichlorobenzyl) carbonate addresses this need by providing access to the DC-Cbz protecting group.

The two chloroatoms on each benzyl ring are strongly electron-withdrawing, which alters the electronic properties of the protecting group. This modification primarily influences the stability of the benzylic C-O bond, creating new avenues for selective deprotection that are orthogonal to standard hydrogenolysis, thereby expanding the synthetic chemist's toolkit.

Logical Workflow for Protecting Group Strategy

The fundamental utility of any protecting group strategy follows a three-stage logic: protection of a reactive site, chemical modification of a different part of the molecule, and finally, selective deprotection to unmask the original functional group.

Caption: High-level workflow for amine protection in multi-step synthesis.

Reagent Profile and Safety Considerations

Bis(3,4-dichlorobenzyl) carbonate is a symmetrical carbonate that serves as an effective agent for the alkoxycarbonylation of primary and secondary amines.[5]

| Property | Value |

| IUPAC Name | bis(3,4-dichlorobenzyl) carbonate |

| Molecular Formula | C₁₅H₁₀Cl₄O₃ |

| Molecular Weight | 396.06 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN). |

Causality Behind Reagent Choice

Why use a carbonate instead of the more common chloroformate (e.g., Cbz-Cl)?

-

Safety and Handling: Symmetrical carbonates are generally less acutely toxic and corrosive than their chloroformate counterparts. They are not as moisture-sensitive, leading to better storage stability. The primary byproduct of the reaction is the corresponding alcohol (3,4-dichlorobenzyl alcohol), which is less hazardous than the HCl generated from chloroformates.

-

Reaction Conditions: Reactions with carbonates often proceed under milder basic conditions, which can be beneficial for substrates sensitive to strong acids or the HCl byproduct.

Safety and Handling

As with any chlorinated organic compound, appropriate safety measures are mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6]

-

Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7][8]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight. Recommended storage may be at reduced temperatures (-20°C) for long-term stability.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The compound is noted as being toxic to aquatic life with long-lasting effects.[9]

Core Application: Protection of Amines to Form DC-Cbz Carbamates

The primary application of bis(3,4-dichlorobenzyl) carbonate is the protection of nucleophilic amine functionalities. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the carbonate.

Reaction Mechanism

The reaction is typically facilitated by a mild base, which deprotonates the amine (or the ammonium salt formed after initial attack) to drive the reaction to completion.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lgcstandards.com [lgcstandards.com]

- 7. carlroth.com [carlroth.com]

- 8. regdocs.bd.com [regdocs.bd.com]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

Application Note & Protocol: High-Purity Isolation of Bis(3,4-dichlorobenzyl) Carbonate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the purification of bis(3,4-dichlorobenzyl) carbonate, a key intermediate in various synthetic pathways. The protocol details two robust purification methodologies: silica gel column chromatography and recrystallization. Emphasis is placed on the rationale behind procedural steps, potential impurities, and methods for assessing purity. This guide is designed to enable researchers to obtain high-purity bis(3,4-dichlorobenzyl) carbonate suitable for downstream applications in drug discovery and materials science.

Introduction: The Importance of Purity

Bis(3,4-dichlorobenzyl) carbonate is a chemical intermediate whose utility is critically dependent on its purity. Impurities can arise from various stages of its synthesis, including unreacted starting materials, byproducts, and degradation products.[1] Common synthetic routes to carbonates may involve precursors like 3,4-dichlorobenzyl alcohol and a carbonyl source (e.g., phosgene, triphosgene, or a dialkyl carbonate), or the reaction of 3,4-dichlorobenzyl chloroformate with 3,4-dichlorobenzyl alcohol. Potential impurities could therefore include residual 3,4-dichlorobenzyl alcohol, 3,4-dichlorobenzyl chloride (if the alcohol is prepared in situ or as a carry-over impurity), and byproducts such as bis(3,4-dichlorobenzyl) ether, which can form under certain reaction conditions.[2] The presence of these impurities can lead to unpredictable results in subsequent reactions and compromise the integrity of final products. Therefore, a robust purification strategy is essential.

This guide presents two effective methods for the purification of bis(3,4-dichlorobenzyl) carbonate: silica gel column chromatography for the separation of closely related impurities and recrystallization for the removal of minor impurities and to obtain a crystalline solid.

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of the impurities present in the crude product. A general workflow for purification is outlined below. It is often advantageous to perform a preliminary purification by column chromatography followed by a final recrystallization step to achieve the highest purity.

Figure 1: General workflow for the purification of bis(3,4-dichlorobenzyl) carbonate.

Method 1: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[3][4] For bis(3,4-dichlorobenzyl) carbonate, silica gel is a suitable stationary phase.

Rationale

The polarity of bis(3,4-dichlorobenzyl) carbonate will differ from that of potential impurities. For instance, the starting material 3,4-dichlorobenzyl alcohol is more polar due to its hydroxyl group and will adhere more strongly to the polar silica gel. Conversely, the less polar byproduct, bis(3,4-dichlorobenzyl) ether, will elute faster. Column chromatography allows for the effective separation of these species.

Step-by-Step Protocol

-

Eluent Selection (TLC Analysis):

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a silica gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using various solvent systems of differing polarities. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5][6]

-

The ideal eluent system will provide good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.3-0.4.

-

-

Column Packing:

-

Select a glass column of appropriate size for the amount of crude material to be purified.

-

Prepare a slurry of silica gel in the chosen eluent.[7]

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand to the top to protect the silica surface.[7]

-

-

Sample Loading:

-

Dissolve the crude bis(3,4-dichlorobenzyl) carbonate in a minimal amount of the eluent or a more polar solvent like dichloromethane if solubility in the eluent is low.

-

Alternatively, for better resolution, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[7]

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column and apply gentle pressure (flash chromatography) to maintain a steady flow rate.[4][6]

-

Collect the eluting solvent in a series of fractions (e.g., in test tubes).

-

Monitor the composition of the fractions by TLC.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified bis(3,4-dichlorobenzyl) carbonate.

-

Key Parameters

| Parameter | Recommended Value/Range | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard adsorbent for a wide range of organic compounds.[4] |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. |

| Sample to Silica Ratio | 1:30 to 1:100 (by weight) | A higher ratio provides better separation for difficult mixtures. |

| Elution Mode | Isocratic or Gradient | Gradient elution can be used to speed up the process after the target compound has eluted. |

Method 2: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[8]

Rationale

The principle of recrystallization is that the desired compound and its impurities have different solubility profiles in a given solvent. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[8] Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Step-by-Step Protocol

-

Solvent Selection:

-

Test the solubility of the crude bis(3,4-dichlorobenzyl) carbonate in various solvents at room temperature and at their boiling points. Suitable solvents might include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water.[9]

-

The ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar).

-

Continue adding small portions of the hot solvent until the solid just dissolves completely.

-

-

Hot Filtration (Optional):

-

If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

-

Drying:

-

Dry the purified crystals under vacuum to remove any residual solvent.

-

Troubleshooting Recrystallization

| Problem | Possible Cause | Solution |

| No crystals form upon cooling | Too much solvent was added. | Boil off some of the solvent to re-saturate the solution. |

| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |

| Low recovery | The compound is too soluble in the cold solvent. | Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures. |

Purity Assessment

After purification, the purity of the bis(3,4-dichlorobenzyl) carbonate should be assessed using appropriate analytical techniques:

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with a suitable eluent is a good indication of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify any remaining impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The purification of bis(3,4-dichlorobenzyl) carbonate is a critical step in ensuring the success of subsequent synthetic transformations. Both silica gel column chromatography and recrystallization are effective methods for obtaining a high-purity product. The choice of method, or a combination of both, will depend on the specific impurity profile of the crude material. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare high-purity bis(3,4-dichlorobenzyl) carbonate for their research and development needs.

References

- Vertex AI Search. (n.d.). Supporting Information.

- Magritek. (n.d.). Column Chromatography.

- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.

- Google Patents. (2008). WO2008026757A1 - Process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide or a salt thereof.

- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

- Google Patents. (n.d.). US6472498B2 - Diaryl carbonate product and production of polycarbonate.

- ACS Central Science. (n.d.). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC.

- MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.

- Google Patents. (n.d.). CN104837804B - The method for manufacturing diaryl carbonate.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- PrepChem.com. (n.d.). Synthesis of 3,4-dichlorobenzyl azide.

- European Patent Office. (1982). EP 0047622 A1 - Preparation of dichlorobenzyl alcohol.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. data.epo.org [data.epo.org]

- 3. magritek.com [magritek.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. mt.com [mt.com]

- 9. WO2008026757A1 - Process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide or a salt thereof - Google Patents [patents.google.com]

How to prevent degradation of bis(3,4-dichlorobenzyl) carbonate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic degradation of specialized carbonate esters. Bis(3,4-dichlorobenzyl) carbonate is a highly valuable but environmentally sensitive compound. Its carbonate core and benzylic positions make it a prime target for nucleophilic attack, thermal decarboxylation, and photolytic cleavage.

This guide abandons generic advice in favor of field-proven, self-validating protocols to ensure the absolute integrity of your compound during storage and experimental handling.

The Mechanics of Degradation (Understanding Causality)

To prevent degradation, we must first understand the chemical causality behind it. Bis(3,4-dichlorobenzyl) carbonate does not simply "go bad"; it reacts predictably to specific environmental stimuli:

-

Hydrolysis: The carbonate ester linkage is highly susceptible to water autoionization and nucleophilic attack by hydroxide ions, leading to the formation of 3,4-dichlorobenzyl alcohol and carbon dioxide[1]. This process is accelerated in both acidic and basic aqueous environments[2].

-

Thermal Decarboxylation: At elevated temperatures, organic carbonates undergo structural rearrangement and decarboxylation, yielding bis(3,4-dichlorobenzyl) ether and releasing CO2 gas[3].

-

Photolysis: The benzylic carbon-hydrogen bonds are vulnerable to UV-induced radical formation, which can lead to complex oxidation profiles and cleavage.

Degradation Pathways Visualization

Mechanistic degradation pathways of bis(3,4-dichlorobenzyl) carbonate under environmental stress.

Quantitative Stability Profile

The following table synthesizes the expected shelf life of bis(3,4-dichlorobenzyl) carbonate under various storage conditions based on carbonate ester kinetics.

| Storage Condition | Temperature | Moisture Level | Expected Shelf Life | Primary Degradation Mechanism |

| Optimal (Inert Gas) | -20°C | <10 ppm | > 24 months | None (Stable) |

| Standard Freezer | -20°C | Ambient | 6-12 months | Slow Hydrolysis |

| Refrigerated | 4°C | Ambient | 1-3 months | Hydrolysis |

| Room Temp (Open) | 25°C | Ambient | < 1 week | Rapid Hydrolysis |